1,3-dihydroxy-N-methylacridone
Overview
Description
1,3-dihydroxy-N-methylacridone is a heterocyclic compound belonging to the acridone family. It is characterized by a tricyclic ring structure with nitrogen at the 10th position and a carbonyl group at the 9th position. This compound is known for its broad range of pharmaceutical and chemotherapeutic activities, including anticancer, antiviral, anti-inflammatory, antimalarial, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dihydroxy-N-methylacridone can be synthesized via heterologous expression of plant type III polyketide synthase in Escherichia coli. The synthesis involves transforming acridone synthase and anthraniloyl-CoA ligase genes into E. coli. To increase the levels of endogenous anthranilate, constructs expressing proteins involved in the shikimate pathway are tested and selected. Additionally, genes coding for acetyl-coenzyme A carboxylase from Photorhabdus luminescens are overexpressed to boost the supply of malonyl-CoA. For the synthesis of 1,3-dihydroxy-10-methylacridone, an N-methyltransferase gene is utilized to supply N-methylanthranilate and a new N-methylanthraniloyl-CoA ligase .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered E. coli strains. These strains are optimized to produce high yields of the compound by overexpressing the necessary genes and optimizing the fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-dihydroxy-N-methylacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl groups at positions 1 and 3 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,3-dihydroxy-N-methylacridone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridone derivatives with potential pharmaceutical applications.
Biology: Studied for its role in inhibiting microbial growth and its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dihydroxy-N-methylacridone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting DNA synthesis: The compound intercalates into DNA, disrupting the replication process.
Inducing apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibiting microbial enzymes: The compound inhibits key enzymes in microbial metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
1,3-dihydroxy-N-methylacridone can be compared with other acridone derivatives such as:
1,3-dihydroxy-9(10H)-acridone: Similar structure but lacks the N-methyl group.
Acronycine: Another acridone derivative with potent anticancer properties.
Thioacridones: Sulfur-containing acridone derivatives with unique biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dihydroxy-10-methylacridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15-10-5-3-2-4-9(10)14(18)13-11(15)6-8(16)7-12(13)17/h2-7,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDALETGZDYOOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951026 | |
Record name | 1,3-Dihydroxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28333-02-0 | |
Record name | 1,3-Dihydroxy-10-methyl-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28333-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Acridanone, 1,3-dihydroxy-10-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028333020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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